Synthesis and Characterization of Diethyl(hexyl)methylsilane: A Technical Guide
Synthesis and Characterization of Diethyl(hexyl)methylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis route and predicted characterization of Diethyl(hexyl)methylsilane, a tetraalkylsilane with potential applications in organic synthesis and materials science. Due to the limited availability of literature on this specific compound, this document outlines a robust synthetic protocol based on the well-established Grignard reaction. Furthermore, it presents a detailed analysis of the expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the synthesis and properties of novel organosilane compounds.
Introduction
Organosilanes are a versatile class of compounds that have found widespread use in various scientific and industrial fields, including as protecting groups in organic synthesis, as precursors for silicon-containing polymers, and in the development of new drug delivery systems. The unique physicochemical properties of the silicon atom, such as its larger atomic radius and lower electronegativity compared to carbon, impart distinct reactivity and stability to these molecules. Diethyl(hexyl)methylsilane, as a mixed tetraalkylsilane, is of interest for its potential as a sterically hindered and lipophilic building block. This guide details a proposed synthetic method and the expected analytical characterization of this compound.
Proposed Synthesis
The synthesis of Diethyl(hexyl)methylsilane can be effectively achieved via a Grignard reaction, a powerful and versatile method for the formation of carbon-silicon bonds.[1][2] This approach involves the reaction of a suitable Grignard reagent with a chlorosilane derivative.
Reaction Scheme
The proposed two-step synthesis involves the initial preparation of hexylmagnesium bromide, followed by its reaction with diethyl(methyl)chlorosilane.
Caption: Proposed synthesis of Diethyl(hexyl)methylsilane via Grignard reaction.
Experimental Protocol
Materials:
-
1-Bromohexane (Reagent grade)
-
Magnesium turnings (99.8%)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl(methyl)chlorosilane (98%)
-
Iodine (catalytic amount)
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Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
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Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Hexylmagnesium Bromide:
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A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.
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Magnesium turnings (1.1 equivalents) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface.
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Anhydrous THF is added to cover the magnesium turnings.
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A solution of 1-bromohexane (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. The addition rate is controlled to maintain a steady reflux.
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After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown color.
-
-
Reaction with Diethyl(methyl)chlorosilane:
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The Grignard reagent solution is cooled to 0 °C in an ice bath.
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A solution of diethyl(methyl)chlorosilane (1.0 equivalent) in anhydrous THF is added dropwise to the cooled Grignard solution with vigorous stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
-
Work-up and Purification:
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The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is a safer alternative to using strong acids, which can react violently with any remaining magnesium.[3]
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether or a similar organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is purified by fractional distillation under reduced pressure to yield pure Diethyl(hexyl)methylsilane.
-
Safety Precautions:
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Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere.[4][5]
-
Anhydrous solvents are crucial for the success of the Grignard reaction.[4][5]
-
Chlorosilanes are corrosive and react with moisture to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
-
Hydrosilanes can be flammable. Handle with care and avoid contact with oxidizing agents.[7][8][9]
Predicted Characterization Data
The following section details the expected spectroscopic data for Diethyl(hexyl)methylsilane based on the analysis of its chemical structure and comparison with similar alkylsilanes.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₂₆Si |
| Molecular Weight | 186.41 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Estimated 190-210 °C at 760 mmHg |
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts are predicted based on typical values for alkyl groups attached to a silicon atom.[10][11][12][13]
| Protons | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) |
| Si-CH₃ | Singlet | 3H | ~ 0.0 - 0.1 |
| Si-CH₂(CH₃) | Quartet | 4H | ~ 0.4 - 0.6 |
| Si-CH₂(CH₃) | Triplet | 6H | ~ 0.8 - 1.0 |
| Si-CH₂(CH₂)₄CH₃ | Triplet | 2H | ~ 0.4 - 0.6 |
| Si-CH₂(CH₂)₄CH₃ | Multiplet | 8H | ~ 1.2 - 1.4 |
| Si-(CH₂)₅CH₃ | Triplet | 3H | ~ 0.8 - 0.9 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on known data for similar alkylsilanes.[14][15]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Si-CH₃ | ~ -5 to 0 |
| Si-CH₂(CH₃) | ~ 5 to 10 |
| Si-CH₂(CH₃) | ~ 10 to 15 |
| Si-CH₂(CH₂)₄CH₃ | ~ 10 to 15 |
| Si-CH₂(CH₂)₄CH₃ | ~ 22 to 35 |
| Si-(CH₂)₅CH₃ | ~ 14 |
FT-IR Spectroscopy
The FT-IR spectrum is useful for identifying the presence of specific functional groups. For Diethyl(hexyl)methylsilane, the key vibrational modes are associated with the C-H and Si-C bonds.
| Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (alkyl) | Stretching | 2850 - 2960 |
| CH₂ | Bending | ~ 1465 |
| CH₃ | Bending | ~ 1375 |
| Si-C | Stretching | 600 - 800 |
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z = 186. Common fragmentation patterns for alkylsilanes involve the cleavage of the Si-C bonds.[16][17][18][19][20]
Predicted Fragmentation:
Caption: Predicted major fragmentation pathways for Diethyl(hexyl)methylsilane.
Expected Fragments:
| m/z | Fragment Ion |
| 186 | [C₁₁H₂₆Si]⁺ (Molecular Ion) |
| 171 | [C₁₀H₂₃Si]⁺ |
| 157 | [C₉H₂₁Si]⁺ |
| 101 | [C₅H₁₃Si]⁺ |
Conclusion
References
- 1. gelest.com [gelest.com]
- 2. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. brainly.com [brainly.com]
- 5. Khan Academy [khanacademy.org]
- 6. globalsilicones.org [globalsilicones.org]
- 7. dow.com [dow.com]
- 8. globalsilicones.org [globalsilicones.org]
- 9. silicones.eu [silicones.eu]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. compoundchem.com [compoundchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 14. researchgate.net [researchgate.net]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. chemguide.co.uk [chemguide.co.uk]
